Amycolatopsin A

Antimycobacterial Tuberculosis SAR

Rare glycosylated macrolides with validated, selective bioactivity are frequently out of stock or poorly characterized. Amycolatopsin A (CAS 2209112-96-7) eliminates this bottleneck as a structurally authenticated, trisaccharide-bearing antimycobacterial probe. • >6.75-fold higher potency against M. bovis (IC50=0.4 µM) vs Amycolatopsin C • >125-fold selective cytotoxicity in SW620 colon cancer (IC50=0.08 µM) • Inactive against Gram+/Gram- bacteria (IC50 >30 µM) - ideal for co-culture selectivity Supplied with full QC documentation and cold-chain shipping for immediate global delivery.

Molecular Formula C60H98O23
Molecular Weight 1187.4 g/mol
Cat. No. B10823639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmycolatopsin A
Molecular FormulaC60H98O23
Molecular Weight1187.4 g/mol
Structural Identifiers
SMILESCC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO
InChIInChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22+,32-21+,34-24+,39-23+,40-25+/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1
InChIKeyVGMCXRHEZZYRBZ-SYDHVEJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amycolatopsin A: Selective Antimycobacterial and Cytotoxic Macrolide


Amycolatopsin A is a glycosylated 20-membered macrolide polyketide first isolated from the rare Australian soil actinomycete Amycolatopsis sp. MST-108494 [1]. It belongs to a class of complex secondary metabolites that includes amycolatopsins B and C, and is structurally related to the ammocidins and apoptolidins [1]. The compound exhibits selective antimycobacterial activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv), with notably weak activity against common Gram-positive and Gram-negative bacteria [1]. It also demonstrates potent cytotoxicity against specific colorectal and lung cancer cell lines .

Why Amycolatopsin A Cannot Be Substituted


The amycolatopsins exhibit significant structure-activity relationship (SAR) divergence that precludes generic substitution. The primary paper reveals that antimycobacterial properties are enhanced by hydroxylation of the 6-Me group (present in Amycolatopsin A and C), whereas mammalian cytotoxicity is decreased by hydrolysis of the disaccharide moiety (as seen in Amycolatopsin C) [1]. Consequently, Amycolatopsin A, with its intact trisaccharide and hydroxylated 6-Me group, demonstrates a unique activity and selectivity profile. For example, its potency against M. bovis (IC50=0.4 µM) is over six-fold higher than that of Amycolatopsin C (IC50=2.7 µM), while its cytotoxicity against SW620 colon cancer cells (IC50=0.08 µM) is >125-fold higher than that of Amycolatopsin C (IC50=10 µM) . Furthermore, the amycolatopsins as a class show high selectivity for mycobacteria over common Gram-positive and Gram-negative bacteria, a profile not shared by many generic antibiotics, which limits their utility to specific research applications [1].

Amycolatopsin A: Evidence vs Closest Analogs


Superior M. bovis Inhibition vs Amycolatopsin C

Amycolatopsin A (1) demonstrates significantly greater potency against Mycobacterium bovis (BCG) compared to its close structural analog, Amycolatopsin C (3). The presence of an intact trisaccharide in Amycolatopsin A is associated with this increased activity .

Antimycobacterial Tuberculosis SAR

SW620 Cytotoxicity Advantage Over Amycolatopsin C

In the same study, Amycolatopsin A exhibited profoundly more potent cytotoxic activity against the SW620 human colorectal adenocarcinoma cell line compared to Amycolatopsin C .

Anticancer Colorectal Cancer Cytotoxicity

Mycobacterial Selectivity Over Broad-Spectrum Bacteria

Amycolatopsin A's biological profile is characterized by a high degree of selectivity for mycobacterial species over common Gram-positive and Gram-negative bacteria. This is in stark contrast to broad-spectrum antibiotics .

Selectivity Antibacterial Mycobacteria

Enhanced NCI-H460 Cytotoxicity vs Amycolatopsin C

The cytotoxic advantage of Amycolatopsin A extends to lung cancer models, where it shows significantly greater potency than Amycolatopsin C .

Anticancer Lung Cancer Cytotoxicity

Amycolatopsin A: Research Applications in Mycobacterial and Oncology Studies


SAR Probe for Mycobacterial Inhibition

Researchers can utilize Amycolatopsin A as a critical positive control in SAR studies of glycosylated macrolides. Its >6.75-fold higher potency against M. bovis compared to Amycolatopsin C makes it an ideal comparator to interrogate the role of the intact trisaccharide moiety in target engagement. Its selective action on mycobacteria over other bacterial species ensures that observed phenotypic changes are due to specific anti-mycobacterial mechanisms rather than general cytotoxicity.

Cytotoxicity Screening Reference for Colorectal and Lung Cancer

In oncology research, Amycolatopsin A serves as a potent reference compound for in vitro screening of novel analogs or combination therapies against SW620 colorectal cancer (IC50=0.08 µM) and NCI-H460 lung cancer (IC50=1.2 µM) cell lines . Its >125-fold potency advantage over Amycolatopsin C in the SW620 model allows researchers to use lower concentrations, reducing potential solubility or off-target issues during long-term assays.

Trisaccharide-Dependent Mechanism Probe

The stark functional differences between Amycolatopsin A (trisaccharide-bearing) and Amycolatopsin C (monosaccharide-bearing) [1] enable the use of Amycolatopsin A as a specific chemical probe to identify and validate cellular targets and pathways that are sensitive to the presence of the full glycosylation pattern. This can guide the design of simplified or improved synthetic analogs.

Mycobacterial Selectivity in Mixed Microbial Cultures

Given its inactivity (IC50 >30 µM) against common Gram-positive and Gram-negative laboratory strains including B. subtilis, S. aureus, E. coli, and P. aeruginosa , Amycolatopsin A is uniquely suited for co-culture experiments. It can be used to selectively suppress mycobacterial growth in a complex microbial community without affecting other bacterial populations, facilitating studies on mycobacterial interactions within polymicrobial systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amycolatopsin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.